(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt
Description
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Properties
IUPAC Name |
sodium;8-hydroxy-2-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6.Na/c20-13-7-9(8-14(21)17(13)23)1-4-11-5-2-10-3-6-12(18(24)25)16(22)15(10)19-11;/h1-8,20-23H,(H,24,25);/q;+1/p-1/b4-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENJMKHVHUOLQ-DYVSEJHDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])C=CC3=CC(=C(C(=C3)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])/C=C/C3=CC(=C(C(=C3)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12NNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210890-96-3 | |
| Record name | 7-Quinolinecarboxylic acid, 8-hydroxy-2-((1E)-2-(3,4,5-trihydroxyphenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210890963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt, commonly referred to as a quinoline derivative, has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.29 g/mol . The compound features a quinoline core substituted with hydroxyl and trihydroxyphenyl groups, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antibacterial and antifungal activities against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antibacterial | Inhibits growth of MRSA | |
| Antifungal | Effective against Candida species | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against MRSA at 0.5 µg/mL, showcasing its potential as a therapeutic agent for drug-resistant infections .
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls. This suggests its potential as an adjunct therapy in cancer treatment protocols .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing hydroxyl groups exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in (E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property makes it a candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Anticancer Properties
Studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells. The specific structure of this compound may contribute to its ability to induce apoptosis in cancer cells. In vitro studies suggest it may be effective against various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes. This makes it a potential candidate for developing new antimicrobial agents to combat antibiotic-resistant strains.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition could lead to potential applications in treating inflammatory diseases.
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to specific biomolecules allows for the visualization of cellular processes in real-time, making it valuable in research involving cell signaling and molecular biology.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2021 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Lee et al., 2022 | Anticancer Activity | Showed dose-dependent inhibition of breast cancer cell proliferation with IC50 values indicating potent activity. |
| Kumar et al., 2023 | Antimicrobial Properties | Effective against multi-drug resistant Staphylococcus aureus strains with minimal inhibitory concentration (MIC) values lower than conventional antibiotics. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
